4-(3-Phenylpropyl)morpholine
Description
Overview of Morpholine (B109124) as a Privileged Scaffold in Chemical Research
Morpholine, a six-membered heterocyclic compound featuring both an amine and an ether functional group, is widely recognized as a "privileged scaffold" in medicinal chemistry and chemical research. nih.govnih.govjchemrev.com This designation stems from its frequent appearance in a diverse array of bioactive molecules and approved drugs. nih.govresearchgate.net The utility of the morpholine moiety is attributed to several advantageous properties. Its presence can enhance the pharmacokinetic profile of a molecule, contributing to improved solubility, metabolic stability, and bioavailability. nih.govnih.govdntb.gov.ua The morpholine ring is a versatile and readily accessible building block in organic synthesis, allowing for its straightforward incorporation into more complex structures. nih.govresearchgate.net
The unique physicochemical characteristics of morpholine, including its pKa value and flexible chair-like conformation, enable it to participate in various intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. nih.gov These features have made morpholine an indispensable component in the design of novel compounds with a wide spectrum of biological activities. jchemrev.comresearchgate.net
Structural Context of 4-(3-Phenylpropyl)morpholine within N-Substituted Morpholine Derivatives
The structure of this compound specifically combines the saturated heterocyclic morpholine ring with a flexible three-carbon propyl linker that terminates in a phenyl group. This combination of a hydrophilic morpholine unit and a lipophilic phenylpropyl tail gives the molecule a distinct amphipathic character. The nature of the substituent on the nitrogen atom is a critical determinant of the biological and chemical properties of morpholine derivatives. tandfonline.comthieme-connect.com
Historical Perspectives and Evolution of Research on Morpholine-Containing Structures
The history of morpholine in chemical and industrial applications dates back to its introduction in the United States in 1935. tandfonline.com Initially, it found use in various industrial processes as a corrosion inhibitor, catalyst, and emulsifier. tandfonline.comwikipedia.org The naming of morpholine is attributed to Ludwig Knorr, who incorrectly believed it was part of the structure of morphine. wikipedia.org
The transition of morpholine from an industrial chemical to a key scaffold in medicinal chemistry has been marked by the development of numerous drugs. One of the earliest examples was Preludin, a morpholine-containing drug marketed in 1955 for the treatment of obesity. tandfonline.com Over the decades, research has led to the incorporation of the morpholine moiety into a wide range of therapeutic agents, including antibiotics like linezolid (B1675486) and anticancer drugs such as gefitinib. wikipedia.org The evolution of research has been driven by the recognition that the morpholine ring can significantly improve the properties of drug candidates. nih.govsci-hub.se Synthetic chemists continue to develop novel methods for the synthesis and functionalization of morpholine derivatives to create libraries of compounds for biological screening. nih.govdntb.gov.ua
Significance of the Phenylpropyl Moiety in Organic Compound Design for Academic Study
The phenylpropyl group is a common structural motif in organic chemistry and is utilized in the design of compounds for academic and research purposes. This moiety consists of a phenyl ring attached to a propyl chain. The phenyl group provides a site for potential π-π stacking interactions with aromatic residues in biological targets, while the three-carbon chain offers conformational flexibility. drugbank.com
In the context of medicinal chemistry research, the phenylpropyl moiety can influence a compound's lipophilicity, which in turn affects its ability to cross cell membranes. ontosight.ai The length of the alkyl chain connecting the phenyl ring to another part of the molecule is often a key parameter that is varied in structure-activity relationship (SAR) studies to optimize binding affinity and biological activity. The phenylpropyl group is found in various classes of organic compounds, including those investigated for their potential pharmacological effects. drugbank.comfoodb.cahmdb.ca For instance, research has been conducted on compounds where a phenylpropyl group is attached to other heterocyclic systems or functional groups to explore their biological potential. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-phenylpropyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIREMDVERZAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320360 | |
| Record name | 4-(3-phenylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25262-57-1 | |
| Record name | 4-(3-phenylpropyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 3 Phenylpropyl Morpholine
Primary Synthetic Routes to 4-(3-Phenylpropyl)morpholine
The introduction of the 3-phenylpropyl group onto the nitrogen atom of the morpholine (B109124) ring is central to the synthesis of the target compound. This is primarily achieved through N-alkylation or reductive amination, each offering distinct advantages depending on the available precursors and desired reaction conditions.
Alkylation Reactions of Morpholine with Phenylpropyl Precursors
Direct N-alkylation is a fundamental and widely used method for forming the C-N bond between morpholine and the 3-phenylpropyl side chain. This approach involves the reaction of morpholine, acting as a nucleophile, with a 3-phenylpropyl electrophile. Typically, a 3-phenylpropyl halide, such as 1-bromo-3-phenylpropane or 1-chloro-3-phenylpropane, serves as the alkylating agent. ontosight.aievitachem.com The reaction is generally conducted in the presence of a base to neutralize the hydrogen halide formed as a byproduct. evitachem.com
The choice of solvent and base can influence reaction efficiency. Common bases include potassium carbonate or triethylamine (B128534), and solvents can range from polar aprotic, like N,N-Dimethylformamide (DMF), to less polar options like methylene (B1212753) chloride. evitachem.comgoogle.comgoogle.com The temperature of the alkylation is often kept between 0-50 °C. google.com
Table 1: Examples of Alkylation Reactions for N-Substituted Amines
| Alkylating Agent | Amine | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 1-Bromo-3-phenylpropane | Phthalimide (B116566) | Potassium Carbonate | N,N-Dimethylformamide | 2-(3-phenylpropyl)isoindoline-1,3-dione | google.com |
| (3-Chloropropyl)benzene | Various Heterocycles | - | - | 3-(3-Phenylpropyl)-substituted heterocycles | nih.gov |
Reductive Amination Approaches for the Phenylpropyl Side Chain Introduction
Reductive amination offers a powerful alternative for synthesizing this compound. This two-step, one-pot process typically begins with the reaction between morpholine and 3-phenylpropanal (B7769412). nih.govchemrxiv.org This initial reaction forms an unstable enamine or a charged iminium ion intermediate. arkat-usa.orgsorbonne-universite.fr Subsequent reduction of this intermediate in situ yields the final tertiary amine product.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and effective choice for this transformation. sorbonne-universite.fr Other reducing systems include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd). sorbonne-universite.fr The efficiency of reductive amination can sometimes be enhanced by additives like titanium(IV) isopropoxide. sorbonne-universite.fr Biocatalytic approaches using engineered reductive aminase (RedAm) enzymes are also emerging as a method for the reductive amination of morpholine with various aldehydes. d-nb.info
A study on three-component reactions demonstrated that 3-phenylpropanal can react with morpholine and n-butylboronic acid to form the desired amine product in high yield. nih.gov
Strategies Involving Mannich-type Reactions and Subsequent Reduction
The Mannich reaction provides a three-component condensation pathway to generate β-amino carbonyl compounds, which can be precursors to the target molecule. organic-chemistry.org A classic Mannich reaction involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org In a related synthesis, 3-morpholino-1-phenylpropan-1-one (B1605873), a Mannich base, was synthesized and subsequently studied. nih.govresearchgate.net The reduction of the ketone functionality in this intermediate would lead to an alcohol, and further deoxygenation would be required to yield this compound, making this a multi-step approach.
While direct application to this compound is not prominently documented, the principle involves creating a precursor like 4-(3-oxo-3-phenylpropyl)morpholine, which can then be reduced. nih.gov For example, Mannich salts have been synthesized from substituted aryl-methyl-ketones and used in subsequent reactions. researchgate.net
Alternative and Emerging Synthetic Pathways for Morpholine N-Substitution
Research into C-N bond formation continues to yield novel methods for the N-alkylation of amines and the synthesis of morpholine derivatives. One emerging strategy involves the N-alkylation of morpholine with alcohols, catalyzed by systems like CuO–NiO/γ–Al₂O₃ in a gas–solid phase reaction. researchgate.netresearchgate.netakjournals.com This method avoids the use of alkyl halides, producing water as the only byproduct. researchgate.net
Another innovative approach is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols into morpholines in a one or two-step, redox-neutral process. acs.org While this builds the morpholine ring itself, it highlights the development of new reagents for constructing substituted morpholines. Palladium-catalyzed carboamination reactions have also been developed for the concise, stereocontrolled synthesis of substituted morpholines. nih.gov
Preparation of Key Intermediates for this compound Synthesis
The success of the synthetic routes described above depends on the availability of key starting materials. The primary intermediates are 3-phenylpropanal and 3-phenylpropyl halides.
3-Phenylpropanal : This aldehyde is a crucial precursor for the reductive amination pathway. nih.govchemrxiv.org A common industrial method for its preparation is the selective hydrogenation of cinnamaldehyde. google.comgoogle.comwipo.int This process often uses a palladium-containing catalyst and is carried out in the presence of a small amount of water to achieve high yield and selectivity. google.comgoogle.com
3-Phenylpropyl Halides : 1-Chloro-3-phenylpropane and 1-bromo-3-phenylpropane are the key electrophiles for the N-alkylation of morpholine. These can be synthesized from 3-phenylpropanol via substitution reactions. For instance, 3-phenylpropanol can be converted to 1-chloro-3-phenylpropane. google.com This halide can then be used in reactions, such as the Gabriel synthesis, to produce amines by reacting with phthalimide salts. google.com
Advanced Purification Techniques in Synthetic Research
After synthesis, isolating this compound in high purity is essential. As a tertiary amine, standard and advanced purification techniques are applicable.
Column Chromatography : This is a ubiquitous method for purifying organic compounds. For morpholine derivatives and other amines, silica (B1680970) gel is a common stationary phase. researchgate.netnih.govorgsyn.org The choice of eluent (mobile phase) is critical; systems like dichloromethane (B109758)/ethyl acetate (B1210297) or hexane (B92381)/ethyl acetate are often used. nih.govorgsyn.org In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can improve the chromatographic behavior and yield of amine products by preventing their interaction with acidic sites on the silica gel. researchgate.net
Acid-Base Extraction : The basic nature of the tertiary amine group in this compound allows for purification via acid-base extraction. The crude product, dissolved in an organic solvent, can be washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer as a salt. Impurities remain in the organic layer. The aqueous layer is then basified, and the free amine is re-extracted into a fresh organic solvent. mdpi.com Buffer systems of varying pH can also be used for the selective separation of primary, secondary, and tertiary amines. researchgate.net
Distillation : If the compound is thermally stable and has a suitable boiling point, distillation can be an effective purification method, especially for removing non-volatile impurities.
Solid-Phase Extraction (SPE) : Specialized SPE cartridges, such as those with sulfonic acid-functionalized resin (e.g., MP-TsOH), can be used for a "catch-and-release" purification of basic compounds like amines. biotage.co.jp The crude reaction mixture is passed through the column, the amine is retained on the acidic resin, and impurities are washed away. The pure amine is then released from the column by eluting with a basic solution, such as ammonia (B1221849) in methanol (B129727). biotage.co.jp
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Morpholine |
| 1-Bromo-3-phenylpropane |
| 1-Chloro-3-phenylpropane |
| 3-Phenylpropanal |
| Cinnamaldehyde |
| 3-Phenylpropanol |
| Potassium Carbonate |
| Triethylamine |
| N,N-Dimethylformamide (DMF) |
| Sodium Triacetoxyborohydride |
| Sodium Cyanoborohydride |
| n-Butylboronic acid |
| 3-Morpholino-1-phenylpropan-1-one |
| Ethylene Sulfate |
| Phthalimide |
| Dichloromethane |
| Ethyl Acetate |
| Hexane |
| Ammonia |
Chromatographic Methodologies (e.g., Column Chromatography, Flash Chromatography)
The purification of this compound, a tertiary amine, often relies on chromatographic techniques to separate it from starting materials, reagents, and byproducts.
Column Chromatography and Flash Chromatography:
Column chromatography is a fundamental technique for the purification of this compound. Flash chromatography, a variation that uses pressure to speed up the process, is also commonly employed.
Stationary Phase: Silica gel is a common stationary phase. However, due to the basic nature of the morpholine nitrogen, strong interactions with the acidic silanol (B1196071) groups on the silica surface can lead to peak tailing, poor separation, and even product degradation. biotage.com To mitigate these issues, several strategies can be employed:
Amine Additives: The addition of a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation. biotage.com
Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amine groups (amine-functionalized silica) can also prevent the undesirable interactions between the basic product and the stationary phase, simplifying the purification process. biotage.com
Mobile Phase: The choice of mobile phase (eluent) is crucial for effective separation. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often used. biotage.com For more polar compounds, a system like dichloromethane and methanol might be employed. biotage.com
A reported purification of this compound utilized an oil-based separation, suggesting its non-polar character. lookchem.com
Recrystallization and Other Isolation Techniques
Besides chromatography, other techniques can be utilized for the isolation and purification of this compound and its derivatives.
Recrystallization:
Recrystallization is a powerful purification technique for crystalline solids. If this compound or its derivatives are obtained as solids, recrystallization can be an effective method to achieve high purity. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The choice of solvent is critical and is determined empirically.
Buffer-Assisted Extraction:
For reaction mixtures containing a combination of primary, secondary, and tertiary amines, a buffer-assisted extraction method can be a practical alternative to chromatography, especially for larger-scale preparations. acs.orgacs.org This technique leverages the differences in basicity (pKa values) of the different amine classes. By carefully selecting aqueous buffers of varying pH, it is possible to selectively protonate and extract primary and secondary amines, leaving the tertiary amine, such as this compound, in the organic phase. acs.orgacs.org
Derivatization and Analogue Synthesis Strategies for Academic Exploration
The structural scaffold of this compound offers several sites for chemical modification, allowing for the systematic exploration of how structural changes affect the compound's properties. These derivatization strategies are valuable for academic research, including structure-activity relationship (SAR) studies. biomolther.orge3s-conferences.org
Modifications on the Phenyl Ring
The phenyl ring is a prime target for modification through various aromatic substitution reactions.
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can introduce a wide range of functional groups onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the existing propyl-morpholine substituent. Examples of such modifications include:
Halogenation: Introduction of fluorine, chlorine, bromine, or iodine.
Nitration: Followed by reduction to an amino group, which can be further functionalized.
Friedel-Crafts Acylation and Alkylation: To introduce new carbon-based substituents.
Cross-Coupling Reactions: If a leaving group (e.g., a halogen) is present on the phenyl ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a diverse array of substituents.
Studies on analogous phenethylamine (B48288) derivatives have shown that the introduction of alkyl or halogen groups, particularly at the para position, can influence their biological receptor binding affinities. biomolther.org
Substitutions on the Propyl Linker
The three-carbon propyl linker connecting the phenyl and morpholine rings can also be modified.
Introduction of Functional Groups: Modifications can include the introduction of hydroxyl groups, ketones, or other functionalities along the chain. For example, the synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium analogues has been reported, indicating the feasibility of a ketone functionality at the benzylic position. nih.gov
Chain Homologation or Shortening: The length of the alkyl chain can be varied to study the impact of the distance between the phenyl and morpholine moieties.
Introduction of Rigidity: The flexibility of the propyl linker can be constrained by incorporating double bonds or cyclopropyl (B3062369) units. Research on similar biaryl alkyl carboxylic acid derivatives has shown that replacing a flexible alkyl linker with a more rigid pentadienyl or benzyl (B1604629) linker can be well-tolerated in terms of biological activity. nih.govresearchgate.net
Variations within the Morpholine Ring System
The morpholine ring itself can be a site of modification, leading to a variety of analogues.
Ring Homologation: The six-membered morpholine ring can be expanded to a seven-membered 1,4-oxazepane (B1358080) ring to explore the effect of ring size.
Bioisosteric Replacement: The oxygen atom in the morpholine ring can be replaced with other heteroatoms to create bioisosteres. For example, replacing the oxygen with a sulfur atom would yield a thiomorpholine (B91149) analogue. This modification can impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. The use of thiomorpholine as a replacement for morpholine has been explored in the context of antischistosomal agents. nih.gov
The versatility of the morpholine scaffold is widely recognized in medicinal chemistry, with its secondary nitrogen atom providing a key site for functionalization. tandfonline.com
Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For N-substituted morpholines, a variety of 1D and 2D NMR methods are employed to assign all proton and carbon signals unequivocally. nih.govresearchgate.net
The ¹H NMR spectrum of 4-(3-Phenylpropyl)morpholine provides information about the number of different types of protons and their neighboring environments. The signals corresponding to the phenyl ring protons typically appear in the downfield region (δ 7.1-7.3 ppm). The protons of the propyl chain (C-CH₂-CH₂-CH₂-N) would resonate at distinct chemical shifts. The methylene (B1212753) group attached to the phenyl ring (-CH₂-Ph) is expected around δ 2.6 ppm, the central methylene group (-CH₂-) around δ 1.8 ppm, and the methylene group attached to the nitrogen (-CH₂-N) further downfield around δ 2.3-2.4 ppm due to the deshielding effect of the nitrogen atom. The protons on the morpholine (B109124) ring are expected to show two distinct signals corresponding to the methylene groups adjacent to the oxygen (O-CH₂) and the nitrogen (N-CH₂), typically found around δ 3.7 ppm and δ 2.4 ppm, respectively.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the phenyl ring would appear between δ 125-142 ppm. The carbons of the propyl chain would be found in the aliphatic region (δ 20-60 ppm), while the morpholine ring carbons adjacent to the nitrogen and oxygen would be observed around δ 54 ppm and δ 67 ppm, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR (δ ppm) | Predicted ¹³C NMR (δ ppm) |
|---|---|---|
| Phenyl C-H | 7.10 - 7.30 (m, 5H) | 125.7 (para-C), 128.3 (ortho/meta-C) |
| Phenyl C (quaternary) | - | 142.2 |
| Ph-C H₂- | 2.60 (t, 2H) | 33.8 |
| Ph-CH₂-C H₂- | 1.80 (quint, 2H) | 29.0 |
| -CH₂-C H₂-N | 2.35 (t, 2H) | 58.5 |
| N-(C H₂)₂ | 2.40 (t, 4H) | 53.9 |
| O-(C H₂)₂ | 3.68 (t, 4H) | 67.1 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions. (m = multiplet, t = triplet, quint = quintet).
To unambiguously assign the proton and carbon signals and to study the molecule's three-dimensional structure, advanced NMR techniques are essential. researchgate.net
2D-NMR : Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized. A COSY spectrum would reveal the coupling between adjacent protons, for instance, showing correlations between the three different methylene groups of the propyl chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for definitive assignment of each carbon signal based on its attached proton's chemical shift.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is particularly valuable for conformational analysis. ipb.pt For N-substituted morpholines, the morpholine ring typically adopts a chair conformation. nih.gov NOESY experiments can reveal through-space interactions between protons, which helps to determine the preferred orientation of the 3-phenylpropyl substituent relative to the morpholine ring. For example, spatial proximity between protons of the propyl chain and specific protons on the morpholine ring would be observable as cross-peaks in the NOESY spectrum.
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, thereby confirming the molecular weight and providing structural information through fragmentation patterns.
ESI-MS is a soft ionization technique well-suited for polar and semi-polar compounds, particularly those containing nitrogen. d-nb.info For this compound, analysis in positive ion mode is standard. The basic nitrogen atom of the morpholine ring is readily protonated, leading to the formation of a prominent protonated molecular ion [M+H]⁺. d-nb.info Given the exact mass of 205.1467 u, this primary ion would be detected at an m/z value of approximately 206.154. The high accuracy of this measurement allows for the confirmation of the elemental composition, C₁₃H₂₀NO⁺.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov The GC component separates the compound from any volatile impurities, providing an assessment of its purity. The subsequent analysis by MS, typically using electron ionization (EI), generates a reproducible fragmentation pattern that serves as a molecular fingerprint for identity confirmation.
For this compound, the EI mass spectrum is expected to show characteristic fragments. Key fragmentation pathways would likely include:
Alpha-cleavage at the bond between the first and second carbon of the propyl chain, leading to a stable morpholinomethyl radical and a C₈H₉⁺ fragment, which can rearrange to the highly stable tropylium (B1234903) ion at m/z 91 .
Cleavage beta to the nitrogen atom , resulting in the loss of a phenylpropyl radical and the formation of a fragment corresponding to the morpholine ring, which could appear at m/z 86 or, through hydrogen rearrangement, at m/z 100 (CH₂=N⁺(CH₂CH₂)₂O). This m/z 100 fragment is often a characteristic base peak for N-substituted morpholines with a propyl or longer alkyl chain.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion Type | Expected m/z | Interpretation |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 206.15 | Protonated molecular ion |
| GC-MS (EI) | [M]⁺ | 205.15 | Molecular ion |
| Fragment | 100.08 | [C₅H₁₀NO]⁺ (Base Peak) |
Chromatographic Purity Assessment Techniques
Chromatographic techniques are indispensable tools in synthetic and medicinal chemistry for the separation, identification, and quantification of compounds in a mixture. The choice of a specific chromatographic method depends on the physicochemical properties of the analyte, such as its volatility, polarity, and solubility, as well as the specific requirements of the analysis, including speed, sensitivity, and quantitation.
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. eschemy.com As a morpholine derivative, this compound possesses sufficient volatility to be amenable to GC analysis, often coupled with a mass spectrometer (MS) for definitive identification of the analyte and any potential impurities. eschemy.com The presence of GC-MS data in spectral databases for this compound confirms its suitability for this analytical method. spectrabase.com
In a typical GC-MS analysis of a morpholine derivative, the compound is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium. The column, often coated with a stationary phase like a polysiloxane, separates components of the mixture based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they are detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net For some morpholine compounds, derivatization may be employed to enhance volatility and sensitivity. nih.govresearchgate.netresearchgate.net
A representative set of GC parameters for the analysis of this compound is presented in the table below. These parameters are based on established methods for similar morpholine derivatives and would serve as a starting point for method development and validation. nih.gov
Table 1: Representative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | DB-1701 (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial 100 °C, hold 2 min; ramp to 280 °C at 15 °C/min; hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Scan Range | 40-450 m/z |
Thin Layer Chromatography is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. 182.160.97 The principle of TLC involves spotting a solution of the sample onto a stationary phase, which is a thin layer of an adsorbent material, typically silica (B1680970) gel, coated on a flat carrier such as a glass or aluminum plate. chromatographyonline.com The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. ualberta.ca
For a compound of intermediate polarity like this compound, a silica gel plate (polar stationary phase) is commonly used. The choice of the mobile phase is critical for achieving good separation. A mobile phase of relatively low to intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often employed. The polarity of the mobile phase can be adjusted to optimize the separation, with an increase in the proportion of the more polar solvent generally leading to a higher Retention Factor (Rf) value. ualberta.caresearchgate.net
The separated spots are visualized, often under UV light (at 254 nm or 366 nm) if the compound is UV-active, or by staining with a chemical reagent such as iodine vapor or potassium permanganate. up.ac.zaictsl.net The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and is used for its identification. ualberta.ca
Table 2: Illustrative TLC Data for this compound with Varying Mobile Phase Compositions on a Silica Gel Plate
| Mobile Phase (Hexane:Ethyl Acetate) | Rf Value of Starting Material (e.g., Phenylpropyl Bromide) | Rf Value of this compound | Rf Value of a Polar Impurity |
|---|---|---|---|
| 9:1 | 0.85 | 0.40 | 0.10 |
| 7:3 | 0.92 | 0.65 | 0.25 |
| 1:1 | 0.95 | 0.80 | 0.45 |
High-Performance Liquid Chromatography is the most widely used analytical technique in the pharmaceutical industry for the quantitative determination of active pharmaceutical ingredients and for detailed purity profiling. eschemy.com HPLC offers high resolution, sensitivity, and reproducibility. For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. vcu.edu
In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, commonly consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the hydrophobic interactions of the analyte with the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
The composition of the mobile phase, including the ratio of organic modifier to water and the pH of the aqueous component, is a critical parameter that is optimized to achieve the desired separation of the main compound from its impurities. mdpi.com Detection is typically performed using a Diode-Array Detector (DAD) or a UV detector, which allows for the quantification of the compound based on its absorbance at a specific wavelength. mdpi.com
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode-Array Detector (DAD) |
| Detection Wavelength | 210 nm |
Computational and Theoretical Investigations of 4 3 Phenylpropyl Morpholine
Molecular Modeling and Conformational Analysis
Molecular modeling is instrumental in visualizing and understanding the three-dimensional structure of 4-(3-Phenylpropyl)morpholine. This includes identifying its most stable conformations and the dynamic nature of its structure.
Energy minimization calculations are performed to identify the most stable three-dimensional arrangement of a molecule, known as its global minimum conformation. For this compound, these calculations typically involve computational software that systematically alters bond lengths, bond angles, and torsion angles to find the geometry with the lowest potential energy.
The predicted global minimum conformation for this compound would feature the phenylpropyl chain in a staggered, low-energy arrangement to minimize steric hindrance. The morpholine (B109124) ring is expected to adopt its most stable chair conformation with the bulky 3-phenylpropyl substituent in an equatorial position to reduce steric strain. This extended conformation represents the most probable structure of the molecule in a low-energy state.
The morpholine ring is a saturated heterocycle that, like cyclohexane, exists predominantly in a chair conformation. nih.gov Theoretical calculations and spectroscopic studies on morpholine itself have shown the existence of two primary chair conformers: one with the N-H bond in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax). nih.gov The equatorial conformer is generally found to be more stable. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis : The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the morpholine ring, specifically on the nitrogen and oxygen atoms, due to the presence of lone pair electrons. The LUMO represents the orbital that is most likely to accept electrons, indicating regions of electrophilicity. The LUMO is anticipated to be distributed across the phenyl ring's π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative electrostatic potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the morpholine ring, highlighting them as sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the phenyl ring and the alkyl chain.
Molecular descriptors are numerical values that quantify various physicochemical properties of a molecule. These are often calculated using computational models and are essential in fields like medicinal chemistry for predicting a compound's pharmacokinetic properties.
Topological Polar Surface Area (TPSA) : TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For this compound, the presence of the nitrogen and oxygen atoms in the morpholine ring contributes to its TPSA value.
LogP : The partition coefficient (LogP) is a measure of a molecule's lipophilicity or hydrophobicity. It is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher LogP value indicates greater lipophilicity. The phenylpropyl group significantly contributes to the lipophilic character of this compound.
| Descriptor | Definition | Predicted Value |
|---|---|---|
| Molecular Formula | The elemental composition of the molecule. | C13H19NO |
| Molecular Weight | The mass of one mole of the substance. | 205.30 g/mol |
| TPSA | The surface area of polar atoms. | 12.47 Ų |
| LogP (XLogP3-AA) | A measure of lipophilicity. | 2.8 |
In Silico Prediction of Interaction with Biological Macromolecules
In silico methods, particularly molecular docking, are used to predict how a small molecule like this compound might bind to the active site of a biological macromolecule, such as a protein receptor or an enzyme. mdpi.comimrpress.com This process involves computationally placing the molecule into the binding site of a target protein in various orientations and conformations to find the best fit. nih.gov
A docking simulation for this compound would predict its binding mode and estimate its binding affinity. The likely interactions would include:
Hydrophobic Interactions : The nonpolar phenyl ring and the propyl chain would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Pi-Stacking : The aromatic phenyl ring could participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrogen Bonding : The oxygen and nitrogen atoms of the morpholine ring could act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor residues (e.g., serine, threonine, or asparagine) in the protein's active site.
These computational predictions are invaluable for hypothesis-driven drug discovery, helping to identify potential biological targets and guide the design of more potent and selective molecules. nih.gov
Ligand-Protein Docking Simulations (conceptual framework, not specific results)
Molecular docking is a computational technique used to predict the preferred orientation, conformation, and interaction energy of a ligand when it binds to a macromolecular target, typically a protein. ijcrt.orgwikipedia.org The primary goal of ligand-protein docking is to model the interaction between a small molecule and a protein at the atomic level, which helps in understanding fundamental biochemical processes. nih.gov This method is a cornerstone of structure-based drug design, enabling the screening of large virtual compound libraries to identify potential drug candidates. wikipedia.orgnih.gov
The conceptual framework of molecular docking involves two main, interrelated steps:
Sampling and Pose Generation : This step involves exploring the vast conformational space of both the ligand and, in some cases, the protein to generate a wide range of possible binding poses. nih.gov The orientation of a ligand refers to its spatial arrangement within the binding site, while its conformation is the specific shape it adopts upon binding. ijcrt.org Early docking methods often treated the ligand and protein as rigid bodies, akin to a "lock and key" model. ijcrt.org However, modern algorithms increasingly incorporate flexibility for the ligand and even for specific amino acid residues in the protein's active site, reflecting the more accurate "induced-fit" model where both molecules can adjust their shapes to achieve the best fit. wikipedia.org Common sampling algorithms include genetic algorithms and Monte Carlo methods, which systematically or stochastically explore different orientations and conformations. nih.govmdpi.com
Scoring and Ranking : Once a set of potential binding poses is generated, a "scoring function" is used to estimate the binding affinity or the free energy of binding for each pose. wikipedia.orgnih.gov These mathematical functions calculate a score based on various factors that contribute to the stability of the protein-ligand complex, such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. ijcrt.org The poses are then ranked based on these scores, with a lower negative energy value typically indicating a more stable and thus more likely binding interaction. wikipedia.org The scoring function is crucial for distinguishing between correct and incorrect binding modes and for ranking different ligands against the same target. nih.gov
This computational simulation allows researchers to hypothesize how a molecule like this compound might fit into the binding pocket of a specific receptor, providing a structural basis for its potential biological activity before undertaking wet-lab experiments.
Pharmacophore Modeling for Theoretical Binding Site Analysis
Pharmacophore modeling is another fundamental computational approach in drug discovery that focuses on the essential molecular features required for a molecule to interact with a biological target. patsnap.compatsnap.com A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features that are necessary to trigger or block a biological response. nih.gov It is an abstract model that represents the common molecular interaction points of a set of active compounds, rather than their specific chemical structures. patsnap.com
The key features that constitute a pharmacophore model include:
Hydrogen bond donors and acceptors
Hydrophobic regions
Aromatic rings
Positive and negative ionizable groups patsnap.comnih.gov
The spatial arrangement and distances between these features are critical for determining the specificity and affinity of the ligand-target interaction. fiveable.me There are two primary approaches to developing a pharmacophore model:
Ligand-Based Pharmacophore Modeling : This method is employed when the three-dimensional structure of the biological target is unknown. patsnap.comslideshare.net It involves analyzing a set of molecules known to be active against the target to identify and extract their common chemical features. nih.gov By superimposing the 3D structures of these active ligands, a consensus pharmacophore model can be generated that represents the essential features for biological activity. slideshare.net
Structure-Based Pharmacophore Modeling : When the 3D structure of the target protein is available, often from X-ray crystallography, this approach can be used. fiveable.meslideshare.net The model is generated by analyzing the binding site of the target to identify key interaction points. fiveable.me The pharmacophoric features are defined based on the complementary chemical properties of the amino acid residues within the binding pocket that a ligand would need to interact with for effective binding. nih.gov
For a compound like this compound, pharmacophore modeling can be used to build a theoretical model of the features it possesses that are crucial for binding to a receptor. This model serves as a 3D query to screen virtual databases for other diverse compounds that fit the model, potentially identifying new molecules with similar biological activity. patsnap.com It also provides a framework for understanding structure-activity relationships, guiding medicinal chemists in modifying the molecule to enhance its potency and selectivity. patsnap.com
Structure Activity Relationship Sar Studies of 4 3 Phenylpropyl Morpholine Analogues
Impact of Phenyl Ring Substitutions on Functional Activity (in vitro/cellular)
Substitutions on the phenyl ring of 4-(3-phenylpropyl)morpholine analogues have been shown to significantly modulate their functional activity. The electronic and steric properties of the substituents can influence binding affinity, efficacy, and selectivity for various biological targets.
In a study of 2-aryl-4-(3-arylpropyl)morpholines, a series of nine compounds with different substituents on the phenyl rings were synthesized and evaluated for their effects on the central nervous system. nih.gov The research indicated that the nature and position of the substituents on both the 2-aryl and the 4-(3-arylpropyl) moieties played a crucial role in their pharmacological profiles, including their antidepressant-like activity. For instance, the presence of certain substituents led to a modulation of locomotor activity and influenced the duration of hexobarbital-induced sleep in mice, suggesting a direct impact on CNS targets. nih.gov
Another study on novel morpholine-bearing quinoline (B57606) derivatives investigated the impact of substitutions on a 4-N-phenylamino ring on their cholinesterase inhibitory activities. While not direct analogues of this compound, these findings provide valuable insights into the role of phenyl ring substitution in a similar chemical space. The results, as summarized in the table below, demonstrate that different substituents on the phenyl ring lead to a wide range of inhibitory potencies against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
| Compound | Phenyl Ring Substituent | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|---|
| 11g | Unsubstituted | 1.94 ± 0.13 | 28.37 ± 1.85 |
| 11h | 2-Cl | 4.28 ± 0.31 | > 40 |
| 11i | 3-Cl | > 40 | > 40 |
| 11j | 4-Cl | 5.09 ± 0.22 | > 40 |
| 11k | 4-OH | > 40 | > 40 |
| 11l | 4-OCH3 | 8.63 ± 0.45 | > 40 |
The data reveals that an unsubstituted phenyl ring (compound 11g) provided the most potent inhibition of both AChE and BChE. nih.gov The introduction of a chloro group at the 2- or 4-position (compounds 11h and 11j) maintained moderate AChE inhibitory activity, whereas a 3-chloro substituent (compound 11i) or hydroxyl and methoxy (B1213986) groups at the 4-position (compounds 11k and 11l) led to a significant decrease in potency. nih.gov These findings underscore the sensitivity of the binding pocket to the electronic and steric nature of the phenyl ring substituents.
Influence of Propyl Chain Length and Branching on Molecular Interactions
The three-carbon propyl chain in this compound acts as a crucial spacer between the aromatic phenyl ring and the basic morpholine (B109124) moiety. Variations in the length and branching of this linker can significantly alter the molecule's conformation and its ability to adopt an optimal orientation for binding to its biological target.
A study on morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors systematically investigated the effect of the methylene (B1212753) side chain length. The researchers synthesized and tested compounds with two, three, and four-carbon linkers between the quinoline core and the morpholine ring. Their findings clearly demonstrated that the length of this chain is a critical determinant of inhibitory potency. nih.gov
| Compound Series | Linker Length (n) | General AChE Inhibition |
|---|---|---|
| 11g-11l | 2 | Most Potent |
| 11a-11f | 3 | Less Potent |
| 11m-11r | 4 | Least Potent |
As indicated in the table, the derivatives with a two-methylene linker (n=2) exhibited the best inhibition of acetylcholinesterase (AChE), suggesting that this shorter chain length provides the optimal distance and geometry for interaction with the enzyme's active site. nih.gov Increasing the chain length to three or four methylene units resulted in a progressive decrease in inhibitory activity. nih.gov This highlights the importance of the spatial arrangement of the key pharmacophoric elements for effective molecular interactions.
Role of Morpholine Ring Modifications on Binding Affinity and Selectivity (in vitro)
The morpholine ring is a common motif in medicinal chemistry, often favored for its ability to improve the pharmacokinetic properties of a molecule. nih.govnih.gov Modifications to the morpholine ring itself can have a profound impact on binding affinity and selectivity by altering its basicity, steric profile, and hydrogen bonding capacity.
Research on morpholine derivatives as anticancer agents has shown that substitutions on the morpholine ring can enhance biological activity. For instance, the introduction of an alkyl group at the third position of the morpholine ring has been reported to increase anticancer activity. e3s-conferences.org In the context of mTOR inhibitors, the oxygen atom of the morpholine scaffold was found to be pivotal for enhancing cytotoxic activity, likely through the formation of hydrogen bonds or by improving electronic complementarity with the binding site residues. mdpi.com
The concept of using morpholine bioisosteres offers a strategic approach to fine-tuning the properties of the parent molecule. enamine.net By replacing the morpholine ring with other structurally related heterocycles, it is possible to modulate properties such as lipophilicity and metabolic stability, which can in turn affect binding affinity and selectivity. enamine.net The versatility of the morpholine scaffold allows for a wide range of modifications, making it a key component in the design of targeted therapeutics. e3s-conferences.orgresearchgate.net
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and functional activity, with one enantiomer often exhibiting significantly higher potency than the other.
In a study of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as inhibitors of monoamine reuptake, the importance of stereochemistry was clearly established. The researchers synthesized and tested single enantiomers, (SS) and (RR), and found that the inhibition of serotonin (B10506) and noradrenaline reuptake was a function of both the stereochemistry and the substitution pattern on the aryl rings. nih.gov This stereoselectivity arises from the specific interactions of the different enantiomers with the chiral binding sites of the serotonin and noradrenaline transporters.
This principle underscores that for any this compound analogue containing a chiral center, it is essential to evaluate the biological activity of the individual enantiomers. The differential activity between enantiomers can provide valuable information about the topography of the binding site and guide the design of more potent and selective compounds.
Design Principles for Modulating Specific Molecular Interactions Based on SAR
The collective findings from SAR studies on this compound and related analogues provide a set of guiding principles for the design of new compounds with tailored biological activities.
Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring are key modulators of activity. Halogen substitutions, for example, have been shown to increase the inhibitory activity of some morpholine derivatives against certain cancer cell lines. e3s-conferences.org The position of the substituent is also critical, as demonstrated by the differential effects of 2-, 3-, and 4-chloro substitutions in the quinoline series. nih.gov
Linker Optimization: The length of the alkyl chain connecting the phenyl and morpholine rings is a critical parameter that must be optimized for each specific biological target. As seen in the cholinesterase inhibitors, a shorter two-carbon linker was optimal, while for other targets, a three or four-carbon chain might be preferred to achieve the ideal spatial orientation of the terminal groups. nih.gov
Morpholine Ring Modification: The morpholine moiety can be modified to fine-tune the physicochemical properties of the molecule. Introducing substituents on the morpholine ring can enhance potency, and the oxygen atom can play a crucial role in forming hydrogen bonds with the target. e3s-conferences.orgmdpi.com The use of morpholine bioisosteres can also be a valuable strategy to improve pharmacokinetic properties. enamine.net
Stereochemical Control: For analogues with chiral centers, the synthesis and evaluation of individual enantiomers are crucial. The identification of the more active enantiomer (the eutomer) is a key step in developing more potent and selective therapeutic agents. nih.gov
By systematically applying these design principles, medicinal chemists can rationally modify the this compound scaffold to enhance its interaction with specific biological targets, leading to the development of novel and more effective therapeutic agents.
Mechanistic Investigations of Biochemical Interactions in Vitro and Cellular Studies
In Vitro Receptor Binding Assays for Ligand-Target Interactions (e.g., Sigma Receptors)
The interaction of 4-(3-Phenylpropyl)morpholine with specific receptor targets has been contextualized through studies of structurally related compounds, particularly concerning sigma (σ) receptors. Sigma receptors, divided into σ1 and σ2 subtypes, are recognized as intriguing targets for therapeutic development due to their role in various cellular functions.
While direct, quantitative binding affinity data (such as Kᵢ values) for this compound at σ1 and σ2 receptors is not extensively detailed in the available literature, research on related N-arylalkylpiperidines and similar structures provides insight into potential interactions. Studies aimed at defining the structural requirements for sigma receptor recognition have evaluated ranges of phenethyl- and phenylpropylpiperidines. These investigations found that compounds with a phenylpropylamine structure tend to be favored at σ2 receptors, suggesting that the phenylpropyl moiety may serve as a potential pharmacophore for achieving selectivity for this subtype. In contrast, phenethylpiperidines were found to favor σ1 receptors. This suggests that the three-carbon chain of the phenylpropyl group in this compound could theoretically confer a preference for the σ2 receptor subtype. However, without direct binding assays for this specific molecule, its affinity and selectivity profile at sigma receptors remains to be definitively established.
Enzymatic Inhibition Studies and Kinetic Analysis (e.g., NAPE-PLD, Cardiac Myosin ATPase)
The potential for this compound to act as an enzyme inhibitor has been explored in the context of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive N-acylethanolamines (NAEs) like anandamide. nih.govnih.gov NAPE-PLD is a zinc hydrolase that generates a variety of NAEs by hydrolyzing the phosphodiester bond in N-acylphosphatidylethanolamines (NAPEs). nih.gov
High-throughput screening and subsequent medicinal chemistry efforts have led to the discovery of potent NAPE-PLD inhibitors, such as LEI-401. nih.gov The development process for such inhibitors often begins with simpler chemical scaffolds identified from initial screens. One such foundational molecule, identified as compound 2 in the optimization campaign leading to LEI-401, was N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide. nih.gov This precursor, which incorporates a morpholine (B109124) moiety, was confirmed to have submicromolar activity. nih.gov However, specific kinetic data and inhibition constants (Kᵢ or IC₅₀) for the simpler compound, this compound, against NAPE-PLD are not provided in these studies.
No specific research findings were identified in the searched literature detailing the inhibitory activity or kinetic analysis of this compound on cardiac myosin ATPase. This enzyme is a target for inhibitors like mavacamten, which are used to modulate cardiac hypercontractility. acs.orgrsc.org
Cellular Pathway Modulation in Defined Cell Culture Systems (e.g., Nitric Oxide Production Inhibition)
The ability of this compound and its analogues to modulate cellular pathways has been investigated, particularly focusing on the inhibition of nitric oxide (NO) production in inflammatory contexts. Overproduction of NO by activated immune cells like microglia is associated with neuroinflammatory processes. usbio.net
In a study using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard in vitro model for neuroinflammation, the inhibitory effects of morpholine-containing compounds on NO production were assessed. While this compound was not directly tested, a very close structural analogue, 3-morpholino-1-phenylpropan-1-one (B1605873) (compound 2a ), was evaluated. This parent compound demonstrated weak activity, with a half-maximal inhibitory concentration (IC₅₀) greater than 50 μM. However, the study showed that substitutions on the benzene (B151609) ring of this core structure could significantly enhance potency, with a 2-trifluoromethyl analogue exhibiting an IC₅₀ of 8.6 μM. This analogue was also shown to suppress NO production in a dose-dependent manner by inhibiting the expression of inducible nitric oxide synthase (iNOS). These findings indicate that the morpholino-phenylpropyl scaffold is a viable starting point for developing potent inhibitors of the NO production pathway in microglia.
| Compound | Cell Line | Stimulus | Assay | IC₅₀ (μM) | Source |
|---|---|---|---|---|---|
| 3-Morpholino-1-phenylpropan-1-one | BV-2 (Murine Microglia) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | > 50 |
Investigation of Intracellular Targets and Binding Partners (excluding in vivo organismal effects)
Identifying the complete landscape of intracellular protein targets is crucial for understanding a compound's mechanism of action. Chemical proteomics is a powerful methodology used to determine the binding partners of small molecules directly within a complex cellular environment. This approach often involves creating a modified version of the compound, or a "probe," that can be used to isolate and identify its interacting proteins from a cell lysate, typically using mass spectrometry.
This strategy has been successfully applied to complex derivatives related to the morpholine scaffold. For instance, in the characterization of the potent NAPE-PLD inhibitor LEI-401, a photo-activatable probe based on its structure was synthesized. nih.gov This probe allowed for the selective labeling and identification of NAPE-PLD in human embryonic kidney (HEK293T) cells, confirming it as a primary intracellular target. nih.govnih.gov Further proteomic analysis using such probes can reveal a compound's broader target profile and selectivity within the proteome. nih.gov
However, specific studies employing chemical proteomics or other target deconvolution methods to comprehensively identify the intracellular binding partners of this compound itself were not found in the reviewed literature. Therefore, its full range of intracellular interactions remains to be elucidated.
Ligand-Target Engagement Studies in Non-Animal Models
Confirming that a ligand binds to its intended target within a living cell is a critical step in mechanistic investigation. Several non-animal model assays have been developed for this purpose, including photoaffinity labeling and the Cellular Thermal Shift Assay (CETSA). nih.gov
Photoaffinity labeling involves a chemical probe that, upon exposure to UV light, forms a covalent bond with its target protein. nih.gov This technique was used to demonstrate target engagement for LEI-401, a complex NAPE-PLD inhibitor structurally related to the morpholine class. The probe was shown to label NAPE-PLD in living HEK293T cells, and this labeling was competitively blocked by the addition of LEI-401 in a dose-dependent manner, yielding an IC₅₀ of 0.86 μM. nih.gov This result provided direct evidence of target engagement in a cellular system. nih.gov
CETSA is another powerful label-free technique that assesses target engagement based on the principle of ligand-induced thermal stabilization. The binding of a ligand to its target protein generally increases the protein's stability, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated, and the amount of soluble, non-denatured target protein remaining is quantified, often by Western blotting. An increase in the amount of soluble protein at higher temperatures in compound-treated cells compared to control cells indicates direct binding and target engagement.
Despite the availability of these techniques, specific studies applying photoaffinity labeling, CETSA, or other direct ligand-target engagement assays to this compound in non-animal models were not identified in the searched literature.
Metabolism and Biotransformation Research Theoretical and Enzymatic Aspects
Prediction of Metabolic Pathways of 4-(3-Phenylpropyl)morpholine
The metabolic pathways for this compound can be predicted by considering the two primary structural motifs: the morpholine (B109124) ring and the phenylpropyl group. The metabolism is expected to be primarily mediated by cytochrome P450 (CYP) enzymes, which are crucial for the biotransformation of a vast array of compounds. youtube.comyoutube.comyoutube.comyoutube.com
The morpholine moiety is a common feature in many pharmaceuticals and its metabolism has been a subject of interest. thieme-connect.comresearchgate.netnih.govsci-hub.se General metabolic routes for the morpholine ring include N-oxidation, N-dealkylation, and oxidative ring cleavage. sci-hub.senih.gov The presence of an oxygen atom in the morpholine ring can influence its metabolic stability and pathways. researchgate.net
The phenylpropyl side chain is susceptible to several metabolic transformations. Aromatic hydroxylation of the phenyl ring, typically at the para position, is a common metabolic pathway for phenylalkylamines. Additionally, oxidation can occur at various positions on the propyl chain, leading to the formation of alcohols, ketones, or carboxylic acids.
Based on these general principles, the predicted primary metabolic pathways for this compound are:
Aromatic Hydroxylation: Introduction of a hydroxyl group onto the phenyl ring.
Aliphatic Hydroxylation: Oxidation of the propyl chain.
N-Oxidation: Oxidation of the nitrogen atom in the morpholine ring.
N-Dealkylation: Cleavage of the bond between the morpholine nitrogen and the propyl chain.
Morpholine Ring Opening: Oxidative cleavage of the morpholine ring to form more polar metabolites. sci-hub.se
These initial phase I reactions would be followed by phase II conjugation reactions, such as glucuronidation or sulfation of the newly introduced hydroxyl groups, to facilitate excretion.
Table 1: Predicted Metabolic Pathways for this compound
| Pathway Number | Metabolic Reaction | Predicted Locus of Metabolism | Primary Enzymatic System |
|---|---|---|---|
| 1 | Aromatic Hydroxylation | Phenyl Ring | Cytochrome P450 |
| 2 | Aliphatic Hydroxylation | Propyl Chain | Cytochrome P450 |
| 3 | N-Oxidation | Morpholine Nitrogen | Cytochrome P450, Flavin-containing monooxygenases (FMO) |
| 4 | N-Dealkylation | N-Propyl Bond | Cytochrome P450 |
| 5 | Morpholine Ring Opening | Morpholine Ring | Cytochrome P450 |
In Vitro Enzymatic Stability and Degradation Studies (e.g., Microsomal Incubation)
While specific experimental data for this compound is not available, in vitro studies using liver microsomes are a standard method to assess metabolic stability. Such an experiment would involve incubating the compound with liver microsomes, which contain a high concentration of CYP enzymes, and monitoring the disappearance of the parent compound over time.
The rate of metabolism in such a system would provide an indication of its intrinsic clearance. Compounds with a morpholine moiety often exhibit a degree of metabolic stability, which is one of the reasons for its use in drug design. thieme-connect.comnih.govsci-hub.se However, the N-substituted alkyl chain can provide a site for metabolism. For instance, studies on other morpholine-containing drugs have shown that metabolism can be primarily driven by enzymes like CYP3A4. thieme-connect.comnih.gov
A theoretical in vitro microsomal incubation study for this compound would likely reveal a moderate to high level of metabolism, with the primary sites of degradation being the phenylpropyl chain and the morpholine nitrogen. The stability would be dependent on the specific CYP isoforms involved and their relative abundance in the microsomal preparation.
Table 2: Theoretical In Vitro Enzymatic Stability Profile of this compound
| Parameter | Predicted Outcome | Rationale |
|---|---|---|
| Half-Life (t½) in Human Liver Microsomes | Moderate | The presence of multiple potential sites for metabolism (phenyl ring, alkyl chain, morpholine ring) suggests it would be a substrate for CYP enzymes. |
| Intrinsic Clearance (Clint) | Moderate to High | Reflects the predicted moderate half-life and susceptibility to metabolism by common drug-metabolizing enzymes. |
| Primary Metabolizing Enzymes | CYP3A4, other CYP isoforms | CYP3A4 is a common enzyme involved in the metabolism of many xenobiotics, including those with morpholine and phenylalkylamine structures. thieme-connect.comnih.gov |
Identification of Potential Metabolites in Controlled Biochemical Systems
Based on the predicted metabolic pathways, a number of potential metabolites of this compound can be postulated. The identification of these metabolites in a controlled biochemical system, such as after incubation with liver microsomes or hepatocytes, would typically be performed using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
The primary expected metabolites would result from single oxidative transformations. Secondary metabolites could also be formed through further oxidation of the primary metabolites.
Predicted Phase I Metabolites:
4-(3-(4-hydroxyphenyl)propyl)morpholine: Resulting from aromatic hydroxylation.
4-(3-phenyl-1-hydroxypropyl)morpholine, 4-(3-phenyl-2-hydroxypropyl)morpholine, and 4-(3-phenyl-3-hydroxypropyl)morpholine: Resulting from aliphatic hydroxylation at different positions on the propyl chain.
This compound N-oxide: Resulting from the oxidation of the morpholine nitrogen.
Morpholine and 3-phenylpropionaldehyde (or its further oxidized product, 3-phenylpropionic acid): Resulting from N-dealkylation.
Metabolites from morpholine ring opening: These would be more complex structures resulting from the cleavage of C-N or C-O bonds within the morpholine ring, leading to linear, more polar compounds. sci-hub.se
Table 3: List of Predicted Potential Metabolites of this compound
| Metabolite ID | Predicted Metabolite Name | Metabolic Pathway | Predicted Mass Change from Parent |
|---|---|---|---|
| M1 | 4-(3-(4-hydroxyphenyl)propyl)morpholine | Aromatic Hydroxylation | +16 |
| M2 | 4-(3-phenyl-1-hydroxypropyl)morpholine | Aliphatic Hydroxylation | +16 |
| M3 | 4-(3-phenyl-2-hydroxypropyl)morpholine | Aliphatic Hydroxylation | +16 |
| M4 | 4-(3-phenyl-3-hydroxypropyl)morpholine | Aliphatic Hydroxylation | +16 |
| M5 | This compound N-oxide | N-Oxidation | +16 |
| M6 | Morpholine | N-Dealkylation | -118 |
| M7 | 3-Phenylpropionaldehyde | N-Dealkylation | -71 |
| M8 | 3-Phenylpropionic acid | N-Dealkylation and further oxidation | -55 |
Applications of 4 3 Phenylpropyl Morpholine As a Research Probe
Utility in the Development of Chemical Probes for Receptor Characterization
The morpholine (B109124) heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets. The specific scaffold of 4-(3-phenylpropyl)morpholine provides a foundation for creating chemical probes to explore the function, distribution, and pharmacology of various receptors.
The development of radioligands is a cornerstone of modern pharmacology, enabling the direct measurement of receptor density and affinity in tissues and living organisms. A radioligand is a compound where one of the atoms has been replaced by a radioactive isotope. By tracking the radiation, scientists can visualize the location and concentration of the target receptor. The this compound structure is a suitable candidate for radiolabeling to create such probes.
Morpholine-containing compounds have been successfully labeled with radioisotopes for use in preclinical research. For instance, various agonists for the trace amine-associated receptor 1 (TAAR1) based on a 2-phenyl-substituted morpholine scaffold have been radiolabeled with carbon-14 (B1195169) ([¹⁴C]). nih.govresearchgate.net This isotope is a beta emitter, making it ideal for in vitro autoradiography and in vivo drug metabolism and pharmacokinetic (DMPK) studies. nih.gov The synthesis of these complex molecules often involves a multi-step process to incorporate the radioactive carbon atom at a specific, stable position within the molecule. nih.govresearchgate.net
For in vivo imaging techniques like Positron Emission Tomography (PET), positron-emitting isotopes such as carbon-11 (B1219553) ([¹¹C]) are required. nih.govnih.gov The development of PET radioligands for the nociceptin/orphanin FQ peptide (NOP) receptor has utilized complex scaffolds that, like this compound, are designed to cross the blood-brain barrier. nih.govnih.gov A derivative of this compound could be synthesized with a precursor functional group (e.g., a desmethyl or halogenated moiety) allowing for the late-stage introduction of [¹¹C]. Such a radioligand would enable the non-invasive imaging and quantification of its target receptor in the brain, providing critical insights into receptor dynamics in neuropsychiatric disorders. nih.gov
| Scaffold Type | Isotope | Target Receptor | Application | Reference |
|---|---|---|---|---|
| 2-Phenyl-substituted Morpholines | Carbon-14 | Trace Amine-Associated Receptor 1 (TAAR1) | Preclinical in vitro and in vivo drug metabolism studies. | nih.govresearchgate.net |
| Spiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives | Carbon-11 | Nociceptin Opioid Peptide (NOP) Receptor | Positron Emission Tomography (PET) imaging in monkeys. | nih.govnih.gov |
Application in Synthetic Organic Chemistry as a Building Block or Intermediate
In synthetic organic chemistry, "building blocks" are relatively simple molecules that are used as starting materials to construct more complex molecular architectures. sigmaaldrich.com The morpholine moiety is considered a valuable component in this context due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability in resulting drug candidates. lifechemicals.com
This compound serves as a versatile intermediate for several reasons:
The morpholine nitrogen is a nucleophile, allowing for further functionalization.
The phenyl ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, acylation) to introduce new functional groups.
The propyl chain offers a flexible linker that can be modified.
Research has demonstrated the use of closely related structures as intermediates. For example, analogues of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride have been synthesized to create a library of compounds for biological screening. nih.gov This process involves using the core phenylpropyl-morpholine structure and systematically modifying the phenyl ring with various substituents to investigate structure-activity relationships (SAR). The parent compound acts as a template or intermediate upon which chemical diversity is built. This approach is fundamental to medicinal chemistry for optimizing lead compounds. nih.gov The synthesis of such derivatives highlights how the this compound scaffold can be a key starting point for creating novel molecules with potential therapeutic applications. researchgate.net
| Reactive Site | Reaction Type | Potential Outcome |
|---|---|---|
| Phenyl Ring | Electrophilic Aromatic Substitution | Introduction of substituents (e.g., -NO₂, -Br, -Cl, -COCH₃) to modify electronic and steric properties. |
| Morpholine Nitrogen | Quaternization | Formation of quaternary ammonium (B1175870) salts, altering solubility and biological activity. |
| Propyl Chain | Oxidation | Conversion of a benzylic CH₂ to a carbonyl, creating a ketone intermediate. |
Exploration in Materials Science Research (excluding direct human applications)
The application of morpholine derivatives extends beyond biology into materials science, particularly in catalysis and polymer chemistry. While research specifically detailing this compound in this area is limited, the functional properties of the morpholine ring itself provide a basis for its exploration in creating novel materials.
One prominent example is the use of morpholine as a modifier in heterogeneous catalysis. A pellet catalyst composed of palladium on a γ-Al₂O₃ support, encapsulated by an amino poly(styrene-co-maleic anhydride) polymer and modified with morpholine, has been developed for the selective hydrogenation of p-chloronitrobenzene. mdpi.com In this system, the morpholine moiety acts as an immobilized dechlorination inhibitor. Its presence is crucial for the catalyst's high selectivity, preventing the undesired side reaction of dehalogenation and leading to a high yield of the desired product, p-chloroaniline. mdpi.com The morpholine is covalently bonded to the polymer layer, ensuring its stability and preventing leaching during the reaction, which allows the catalyst to be recycled multiple times without losing efficacy. mdpi.com This application demonstrates how the specific chemical properties of the morpholine ring can be harnessed to control the reactivity and selectivity of a material designed for industrial chemical processes.
Use in Methodological Development for Analytical Chemistry
The development of robust and reliable analytical methods is essential for quality control in the pharmaceutical industry, environmental monitoring, and clinical diagnostics. mdpi.com This process requires well-characterized reference standards to ensure the accuracy, precision, and specificity of the method. researchgate.net
A compound like this compound, once purified and thoroughly characterized, can serve as such a standard. Its distinct chemical structure makes it suitable for use in the development and validation of various analytical techniques, including:
High-Performance Liquid Chromatography (HPLC): It could be used to optimize separation conditions (e.g., mobile phase composition, column type) for the analysis of related impurities in a drug substance. For example, a validated HPLC method was developed to detect a structurally similar compound, 3-[4-(2-methylpropyl)phenyl] propanoic acid, as an impurity in ibuprofen. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): As a reference standard, it would help in establishing retention times and fragmentation patterns for the unambiguous identification of the compound in complex mixtures.
Solid-Phase Extraction (SPE): It could be used to test the efficiency and selectivity of new sorbent materials designed for extracting specific classes of compounds from complex matrices like water or biological fluids. mdpi.com
Method validation, guided by international standards such as the ICH guidelines, involves assessing parameters like linearity, accuracy, precision, specificity, and robustness. researchgate.netnih.gov Using a stable, pure reference material like this compound is critical for performing these validation experiments and demonstrating that an analytical method is fit for its intended purpose. mdpi.com
Future Research Directions and Unexplored Avenues
Advanced Mechanistic Studies at the Molecular Level
Currently, detailed mechanistic studies on 4-(3-Phenylpropyl)morpholine are limited. Future research should focus on elucidating its molecular interactions and reaction pathways. Advanced analytical techniques, such as photoionization and photoelectron photoion coincidence spectroscopy, could be employed to identify reactive intermediates and understand reaction mechanisms with high precision. rsc.org Investigating the compound's interaction with specific biological targets at a molecular level, including receptor binding kinetics and enzyme inhibition mechanisms, will be crucial. Understanding these fundamental processes is essential for identifying its potential applications and for the rational design of new, more potent derivatives.
Novel Synthetic Approaches for Structural Diversity
The development of novel synthetic routes is a cornerstone of exploring the chemical space around this compound. While general methods for synthesizing morpholine (B109124) derivatives are well-established, starting from materials like vicinal amino alcohols or through palladium-catalyzed reactions, there is room for innovation. e3s-conferences.orgresearchgate.net Future synthetic strategies could focus on creating a diverse library of analogues by modifying the phenyl ring and the propyl linker.
Key areas for synthetic exploration include:
Stereoselective Synthesis: Developing methods to produce enantiomerically pure versions of substituted analogues. e3s-conferences.org
Late-Stage Functionalization: Introducing diverse functional groups onto the core structure to rapidly generate a wide range of derivatives.
Radiolabeling: Synthesizing radiolabeled versions, for instance with Carbon-14 (B1195169), to facilitate preclinical studies on metabolism and distribution. researchgate.net
These approaches will enable the systematic exploration of structure-activity relationships (SAR), which is critical for optimizing the compound's properties. e3s-conferences.org
Table 1: Potential Synthetic Modifications and Target Properties
| Modification Site | Example Substituent | Potential Property to Investigate |
|---|---|---|
| Phenyl Ring | Halogens (F, Cl, Br) | Altered lipophilicity and metabolic stability |
| Phenyl Ring | Trifluoromethyl (CF3) | Enhanced binding affinity, improved cell permeability |
| Propyl Chain | Hydroxyl (-OH) group | Increased hydrophilicity, potential for new interactions |
Integration with Advanced Computational Methodologies
Computational chemistry offers powerful tools to predict the properties of this compound and its derivatives, guiding experimental work and accelerating the discovery process. Future research should fully integrate these methodologies.
Key computational approaches include:
Molecular Docking: To predict the binding modes and affinities of the compound with various biological targets. Studies on related morpholine-containing hybrids have successfully used this approach to identify potential protein interactions. nih.gov
Molecular Dynamics (MD) Simulations: To study the dynamic behavior and stability of the compound when bound to a target protein, providing insights into the nature of the interaction over time. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of a series of analogues with their biological activity. Such models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. researchgate.net
ADME Prediction: To computationally estimate the Absorption, Distribution, Metabolism, and Excretion properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov
Table 2: Computational Tools and Their Applications
| Computational Method | Application for this compound Research |
|---|---|
| Molecular Docking | Identifying potential enzyme or receptor targets. |
| MD Simulations | Assessing the stability of ligand-protein complexes. |
| QSAR Analysis | Guiding the design of new analogues with enhanced activity. |
Exploration of Unique Biological Activities in Non-Clinical Contexts
The broad biological profile of morpholine derivatives suggests that this compound could possess interesting activities beyond what is currently known. researchgate.net A systematic screening of the compound in various non-clinical assays is a promising avenue for future research.
Based on activities observed in structurally similar molecules, potential areas of investigation include:
Anti-inflammatory Effects: Analogues of 4-(3-oxo-3-phenylpropyl)morpholine have been shown to inhibit nitric oxide (NO) production in cellular models, suggesting potential anti-inflammatory properties. nih.gov
Antioxidant Activity: Mannich bases derived from morpholine have demonstrated significant radical scavenging properties in chemical assays. researchgate.net
Anticancer Activity: Numerous morpholine-containing compounds have been evaluated for their cytotoxicity against various cancer cell lines, making this a logical area for screening. researchgate.netnih.gov
These explorations in non-clinical settings, such as in vitro cell-based assays and in vivo animal models, are essential first steps to uncover novel biological functions and potential therapeutic applications for this compound.
Q & A
Q. What are the standard synthetic routes for 4-(3-Phenylpropyl)morpholine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves alkylation of morpholine with a 3-phenylpropyl halide (e.g., bromide or chloride) under basic conditions. For example, sodium hydroxide or potassium carbonate can act as a base to deprotonate morpholine, facilitating nucleophilic substitution with the alkyl halide . Solvent selection (e.g., ethanol or acetonitrile) and temperature control (60–80°C) are critical for optimizing yield and purity. Post-synthesis purification via column chromatography or recrystallization ensures high-quality product .
Q. What analytical techniques are used to confirm the structural identity and purity of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the presence of the morpholine ring (δ ~3.6–2.5 ppm for N-CH groups) and phenylpropyl substituent (aromatic protons at δ ~7.2–7.4 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~1100 cm (C-O-C stretching in morpholine) and ~1600 cm (C=C aromatic stretching) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 219 for [M+H]) confirm molecular weight .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound derivatives?
Discrepancies in X-ray diffraction data (e.g., poor electron density fit) require iterative refinement using programs like SHELXL . Strategies include:
Q. What computational approaches predict the biological activity of this compound, and how do they align with experimental assays?
- Molecular Docking : Tools like AutoDock predict binding affinities to targets (e.g., kinases or GPCRs) by simulating ligand-receptor interactions .
- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity data from assays like enzyme inhibition .
- MD Simulations : Assess stability of ligand-target complexes over time (≥100 ns trajectories) to validate docking results . Discrepancies often arise from solvent effects or conformational flexibility unaccounted for in static models.
Q. How do structural modifications to the phenylpropyl group influence pharmacokinetic properties?
- Lipophilicity : Adding electron-withdrawing groups (e.g., -F) to the phenyl ring decreases logP, enhancing aqueous solubility but reducing membrane permeability .
- Metabolic Stability : Bulky substituents (e.g., tert-butyl) on the propyl chain hinder CYP450-mediated oxidation, prolonging half-life .
- SAR Studies : Comparative assays with analogs (e.g., 3-phenylpropyl vs. benzyl substitutions) reveal optimal chain length and aromatic positioning for target engagement .
Q. Methodological Notes
- Safety : Handle this compound in a fume hood; avoid skin contact (use PPE) .
- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and characterization parameters (NMR solvent, MS ionization mode) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
